molecular formula C22H21N3O3 B2477938 3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea CAS No. 1286698-52-9

3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea

Cat. No.: B2477938
CAS No.: 1286698-52-9
M. Wt: 375.428
InChI Key: OGBYFUJBNDQTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.428. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Properties

  • A study highlighted the synthesis of a compound structurally similar to 3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea, which demonstrated potential in blocking angiogenesis and inducing apoptosis in breast cancer cells. This compound also showed promise in reducing tumor volumes and metastasis in animal models, indicating its potential in cancer therapy (Wang et al., 2011).
  • Another study synthesized and evaluated pyridyl substituted benzamides with luminescent properties. These compounds were found to exhibit multi-stimuli-responsive properties, which could be beneficial in the development of new materials for various applications, including bioimaging and sensing (Srivastava et al., 2017).
  • Research on coumarin-substituted heterocyclic compounds revealed high antioxidant activities, suggesting potential applications in oxidative stress-related diseases and conditions (Abd-Almonuim et al., 2020).
  • The synthesis of N-substituted ureas with pyridin-2-ylmethyl groups showed moderate antimicrobial activity, indicating potential for development as antimicrobial agents (Reddy et al., 2003).

Molecular and Structural Studies

  • A study on urea derivatives demonstrated the importance of hydrogen bonding in complex formation, providing insights into molecular interactions that are crucial in drug design and molecular recognition processes (Ośmiałowski et al., 2013).
  • Research on the crystal structure of novel pyrrolidene derivatives, which included benzo[d][1,3]dioxol-5-yl groups, contributed to the understanding of molecular structures and their potential applications in materials science (Lv et al., 2013).

Drug Design and Medicinal Chemistry

  • Studies on diaryl urea derivatives with pyridin-2-ylmethoxy groups identified compounds with significant antiproliferative effects against various cancer cell lines, underscoring their potential as anticancer agents (Feng et al., 2020).
  • The synthesis and evaluation of primaquine urea derivatives revealed cytostatic and antiviral activities, demonstrating their potential in the development of new therapeutic agents (Dzimbeg et al., 2007).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-22(24-18-9-10-20-21(14-18)28-16-27-20)25(15-19-8-4-5-12-23-19)13-11-17-6-2-1-3-7-17/h1-10,12,14H,11,13,15-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBYFUJBNDQTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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